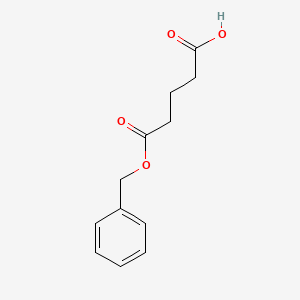

1,5-Pentanedioic Acid Monobenzyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-11(14)7-4-8-12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSDJJXJDSEUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453489 | |

| Record name | 1,5-Pentanedioic Acid Monobenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-20-6, 54322-10-0 | |

| Record name | 1,5-Pentanedioic Acid Monobenzyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Pentanedioic acid monobenzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanedioic acid monobenzyl ester, also known as monobenzyl glutarate, is a dicarboxylic acid monoester that is emerging as a valuable building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid and a benzyl ester, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides an in-depth overview of its synthesis, physicochemical properties, and burgeoning applications, with a focus on its potential role in drug development as a linker molecule. The Chemical Abstracts Service (CAS) has assigned the number 54322-10-0 to this compound.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 54322-10-0 | [1][2][3] |

| Molecular Formula | C12H14O4 | [1][2] |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Purity | Typically ≥95% | [1][3] |

| SMILES | O=C(O)CCCC(=O)OCc1ccccc1 | [3] |

| Storage | Desiccated, Room temperature | [1] |

Synthesis of this compound

The synthesis of this compound involves the selective mono-esterification of glutaric acid. This presents a chemical challenge, as the formation of the diester is a common side reaction. Several strategies have been developed for the selective mono-esterification of dicarboxylic acids, which can be adapted for the synthesis of the title compound.

One promising approach involves the use of a heterogeneous catalyst, such as alumina, which can provide selectivity through a balanced acidity/basicity.[4] Another strategy for achieving high selectivity in mono-esterification of long-chain dicarboxylic acids involves the use of lithium chloride (LiCl) in the presence of trifluoroacetic anhydride (TFAA).[5][6] Mechanistic studies suggest that LiCl interacts with one of the carboxylic acid groups, effectively shielding it and allowing for the selective esterification of the other.[5][6]

Below is a plausible, detailed experimental protocol for the synthesis of this compound based on these principles.

Experimental Protocol: Selective Mono-benzylation of Glutaric Acid

Materials:

-

Glutaric acid

-

Benzyl alcohol

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glutaric acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane.

-

Addition of Benzyl Alcohol: To the stirring solution, add benzyl alcohol (1 equivalent) via syringe.

-

Initiation of Esterification: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of cold dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Applications in Drug Development: A Versatile Linker

The unique structure of this compound makes it an attractive candidate for use as a linker in drug development, particularly in the field of Antibody-Drug Conjugates (ADCs) .[7][8][9] ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[7][10] The linker is a critical component of an ADC, connecting the antibody to the drug and influencing the stability, solubility, and release of the payload.[8][9]

The glutarate moiety of this compound can be derivatized to create either cleavable or non-cleavable linkers.[7][8]

-

Cleavable Linkers: The ester bond can be designed to be susceptible to cleavage by enzymes that are overexpressed in the tumor microenvironment, such as cathepsins or β-glucuronidase.[7][9] This allows for the targeted release of the cytotoxic drug at the site of action, minimizing systemic toxicity.

-

Non-Cleavable Linkers: Alternatively, the linker can be designed for stability, requiring the entire ADC to be internalized and degraded within the lysosome of the cancer cell to release the drug.[7][10]

The benzyl group serves as a protecting group for one of the carboxylic acids during the initial stages of synthesis and can be selectively removed under mild conditions, such as catalytic hydrogenation, to reveal a free carboxylic acid for conjugation to the antibody or the drug. The remaining carboxylic acid can be activated for coupling reactions.

The use of benzyl derivatives in pharmaceuticals is well-established, with a good understanding of their metabolic pathways and safety profiles.[11] Benzyl groups are found in a variety of biologically active molecules and are often used as protecting groups in the synthesis of complex pharmaceuticals, including HIV-integrase inhibitors.[12][13] The glutamate-like structure of the glutaric acid backbone may also offer advantages in terms of biocompatibility and interaction with biological systems.[14]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug development. Its straightforward, yet selective, synthesis and its ideal structure for use as a linker in antibody-drug conjugates make it a compound of interest for researchers and scientists working on the next generation of targeted therapies. As the field of ADCs continues to expand, the demand for novel and efficient linker technologies will undoubtedly grow, positioning this compound as a key player in the synthesis of innovative and effective cancer treatments.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound [sobekbio.com]

- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 8. njbio.com [njbio.com]

- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The FEMA GRAS assessment of benzyl derivatives used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,5-pentanedioic acid monobenzyl ester. This document is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile bifunctional molecule. Beyond its fundamental chemical properties, this guide delves into the practical aspects of its synthesis, purification, and analytical characterization. Furthermore, it explores its burgeoning role in the innovative field of targeted protein degradation, offering insights into its application as a linker in novel therapeutic modalities. The information herein is curated to be not just a recitation of facts, but a self-validating system of protocols and data, grounded in established scientific principles and supported by authoritative references.

Core Molecular Attributes of this compound

This compound, also known as monobenzyl glutarate, is a dicarboxylic acid monoester. Its structure features a five-carbon aliphatic chain with a carboxylic acid at one terminus and a benzyl ester at the other. This bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where sequential and selective reactions are required.

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| CAS Number | 54322-10-0 | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCC(=O)O | [3] |

| Appearance | Typically a colorless oil or solid | Inferred from similar compounds |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Desiccated at room temperature | [2] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the selective monoesterification of glutaric acid with benzyl alcohol. The key challenge lies in preventing the formation of the diester byproduct.

Synthesis via Steglich Esterification

The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sensitive. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve glutaric acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Alcohol: Add benzyl alcohol (1.0 equivalent) to the solution.

-

Catalyst and Coupling Agent: Add a catalytic amount of DMAP (0.1 equivalents) to the mixture. In a separate flask, dissolve DCC (1.1 equivalents) in the same anhydrous solvent.

-

Reaction Execution: Slowly add the DCC solution to the reaction mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up: Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU.

-

Extraction: Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any unreacted DMAP, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted glutaric acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Silica Gel Column Chromatography

Column chromatography is the standard method for purifying the monobenzyl ester from any unreacted starting materials and the diester byproduct.[6][7][8]

Experimental Protocol:

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and pack it into a glass column.[7]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure desired product.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization: A Spectroscopic Profile

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons typically between 7.3-7.4 ppm and the methylene protons of the benzyl group, -CH₂-, as a singlet around 5.1 ppm). The aliphatic protons of the glutarate backbone will appear as multiplets in the upfield region (approximately 1.8-2.5 ppm). The acidic proton of the carboxylic acid will be a broad singlet, which can be exchanged with D₂O.[9][10][11]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester and carboxylic acid (typically in the range of 170-180 ppm). The carbons of the benzene ring will appear between 127-136 ppm, and the benzylic carbon (-CH₂-) will be around 66 ppm. The aliphatic carbons of the glutarate chain will resonate in the upfield region (20-35 ppm).[9][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:[13][14][15]

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl, usually around 1735 cm⁻¹.

-

A C=O stretching band for the carboxylic acid carbonyl, typically around 1710 cm⁻¹.

-

C-O stretching bands for the ester and carboxylic acid in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 221.08 would be expected in negative ion mode.[16] The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the loss of the benzyl group or cleavage of the aliphatic chain.[16][17][18]

Applications in Drug Development: A Focus on Targeted Protein Degradation

The bifunctional nature of this compound makes it an ideal linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.

Linker for PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[19] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase in the ternary complex.[20] The aliphatic chain of the glutarate moiety provides flexibility, while the terminal functional groups (carboxylic acid and ester) allow for covalent attachment to the protein-targeting ligand and the E3 ligase-recruiting ligand.

Linker for Antibody-Drug Conjugates (ADCs)

In the context of ADCs, linkers are used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. Glutaric acid-based linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, have been shown to enhance the stability and efficacy of ADCs in preclinical models.[1][21][22] The dicarboxylic nature of glutaric acid provides a scaffold for attaching both the drug and a spacer element, which can improve the pharmacokinetic properties of the conjugate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[23][24][25]

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors or dust.[23][24][25]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[24]

-

Storage: Store in a tightly sealed container in a cool, dry place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Carboxylic acids can be corrosive, and esters may cause irritation.[12] Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound is a molecule of significant utility for researchers in organic synthesis and drug discovery. Its well-defined molecular weight and structure, coupled with established synthetic and purification methodologies, make it a reliable building block. The analytical techniques outlined in this guide provide a robust framework for its characterization. The growing interest in targeted protein degradation has highlighted the importance of bifunctional linkers, and this compound is well-positioned to contribute to the development of next-generation therapeutics. This guide serves as a foundational resource for harnessing the full potential of this versatile compound.

References

- 1. "INCORPORATING GLUTAMIC ACID-VALINE-CITRULLINE LINKER IN TRIFUNCTIONAL " by Toufiq Ul Amin [scholarlycommons.pacific.edu]

- 2. GLUTARIC ACID, 110-94-1 | BroadPharm [broadpharm.com]

- 3. Structure of benzyl glutarate | Filo [askfilo.com]

- 4. Steglich esterification - Wikipedia [en.wikipedia.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. myheplus.com [myheplus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

- 11. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous liquid chromatographic determination of glutaric acid, phenylephrine, and benzyl alcohol in a prototype nasal spray with application to di- and tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

- 23. 40 CFR § 721.3000 - Dicarboxylic acid monoester. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 24. download.basf.com [download.basf.com]

- 25. fishersci.com [fishersci.com]

1,5-Pentanedioic acid monobenzyl ester chemical properties

An In-depth Technical Guide to 1,5-Pentanedioic Acid Monobenzyl Ester: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, also known as monobenzyl glutarate. It is designed for researchers, medicinal chemists, and process development scientists who utilize bifunctional building blocks in organic synthesis. We will delve into the molecule's synthesis, physicochemical characteristics, reactivity, and its strategic applications, particularly in the realm of drug development and materials science.

Core Molecular Profile

This compound (CAS No: 54322-10-0) is a derivative of glutaric acid, a five-carbon dicarboxylic acid. It is distinguished by the selective esterification of one carboxyl group with benzyl alcohol, leaving the other as a free carboxylic acid.[1] This bifunctional nature is the cornerstone of its utility, offering two distinct reactive sites for sequential chemical modifications.

The benzyl ester serves as a stable yet readily cleavable protecting group, while the terminal carboxylic acid provides a handle for a wide array of chemical transformations, most notably amide bond formation. This unique architecture makes it an invaluable organic building block for constructing complex molecular frameworks.[2]

Synthesis and Mechanistic Considerations

The primary challenge in synthesizing this compound is achieving selective mono-esterification while minimizing the formation of the dibenzyl glutarate diester. Several strategies can be employed, with the choice of method often depending on scale, available starting materials, and desired purity.

Protocol 1: Ring Opening of Glutaric Anhydride

This is often the most efficient and selective method. The cyclic anhydride provides a constrained system where the initial nucleophilic attack by benzyl alcohol yields exclusively the monoester.

Methodology:

-

Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Glutaric anhydride (1.0 eq.) is dissolved in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Reaction: Benzyl alcohol (1.0-1.1 eq.) is added to the solution. A catalytic amount of a base, like 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction, although it often proceeds well with gentle heating (40-60 °C) without a catalyst.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the anhydride starting material is consumed.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The resulting crude oil is dissolved in a solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any basic catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel if necessary, though this method often yields a product of high purity directly.

Causality: The use of a cyclic anhydride is mechanistically superior for mono-functionalization because the initial esterification reaction is intramolecularly favored and irreversible, leading to the ring-opened product. This avoids the statistical distribution of mono- and di-esters that occurs when starting with glutaric acid itself.[3]

Caption: Workflow for the synthesis of monobenzyl glutarate.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These are critical for designing experiments, choosing appropriate solvents, and ensuring proper storage.

| Property | Value | Source |

| CAS Number | 54322-10-0 | [2][4] |

| Molecular Formula | C₁₂H₁₄O₄ | [2][4] |

| Molecular Weight | 222.24 g/mol | [2][4] |

| Appearance | Typically an oil or low-melting solid | Inferred |

| Purity | ≥95% | [2][5] |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | Inferred |

| Storage | Room temperature, desiccated | [2][6] |

| Boiling Point | Not well-documented; high boiling point expected | |

| Melting Point | Not well-documented |

Predicted Spectroscopic Profile:

-

¹H NMR (CDCl₃):

-

δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ ~2.40 ppm (t, 4H): Methylene protons adjacent to the carbonyl groups (-CH₂-C=O).

-

δ ~1.95 ppm (p, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

-

δ ~10-12 ppm (br s, 1H): Acidic proton of the carboxylic acid group (can be variable and may exchange with D₂O).

-

-

¹³C NMR (CDCl₃):

-

δ ~178-180 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~172-174 ppm: Carbonyl carbon of the ester.

-

δ ~135-136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.

-

δ ~66-67 ppm: Methylene carbon (-CH₂-) of the benzyl group.

-

δ ~33-35 ppm: Methylene carbons adjacent to the carbonyls.

-

δ ~20-22 ppm: Central methylene carbon.

-

-

IR (Infrared Spectroscopy):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1735 cm⁻¹ (strong): C=O stretch of the benzyl ester.

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1200-1300 cm⁻¹: C-O stretch of the ester and acid.

-

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

A. Reactions at the Carboxylic Acid Terminus

The free carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in drug discovery for creating peptide mimics or linking moieties.

-

Amide Bond Formation: Standard peptide coupling reagents (e.g., EDC/HOBt, HATU, DCC) readily activate the carboxyl group for reaction with primary or secondary amines. This allows for the precise installation of the glutarate linker onto a target molecule.

B. Reactions at the Benzyl Ester Terminus

The benzyl ester is a robust protecting group, stable to a wide range of non-reductive conditions. Its primary mode of cleavage is catalytic hydrogenolysis.

-

Deprotection via Hydrogenolysis: Treatment with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd/C) efficiently cleaves the benzyl C-O bond, liberating the carboxylic acid and producing toluene as a benign byproduct. This deprotection is clean, high-yielding, and occurs under mild conditions, making it highly valuable in multi-step synthesis.

This selective deprotection strategy allows chemists to first perform reactions at the free carboxylic acid and then, in a later step, unmask the second carboxylic acid for further functionalization.

Caption: Key reactive pathways of monobenzyl glutarate.

Applications in Drug Development and Materials Science

The unique structure of this compound makes it a versatile tool for several applications.

-

Linker/Spacer in PROTACs and ADCs: In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), molecules that link a targeting moiety to an effector component are essential. The five-carbon chain of the glutarate core provides an optimal, flexible spacer to connect these two parts without steric hindrance.

-

Synthesis of Bioactive Molecules: Mono-protected dicarboxylic acids are key intermediates in the synthesis of various medicinally important compounds, including β- and δ-lactams.[7] The glutarate structure is a common motif in enzyme inhibitors and other targeted therapeutics.

-

Polymer and Materials Science: The bifunctional nature allows it to be used as a monomer in polymerization reactions. For example, the carboxylic acid can be polymerized with a diol to form a polyester, while the benzyl groups can be removed post-polymerization to introduce carboxylic acid functionalities along the polymer backbone, altering its properties (e.g., hydrophilicity, charge).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not always available, its hazard profile can be inferred from its parent components, glutaric acid and benzyl alcohol.

-

Glutaric Acid: Irritating to eyes, respiratory system, and skin.[8]

-

Benzyl Alcohol: Harmful if swallowed or in contact with skin. Causes skin irritation.[9][10]

Recommended Precautions:

-

GHS Pictograms (Predicted): GHS07 (Exclamation Mark)

-

Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2][8]

Conclusion

This compound is a highly valuable and versatile chemical building block. Its bifunctional nature, combining a reactive carboxylic acid with a readily cleavable benzyl ester protecting group, provides a powerful platform for the rational design and synthesis of complex molecules. For scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in creating novel and impactful chemical entities.

References

- 1. Structure of benzyl glutarate | Filo [askfilo.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. 001chemical.com [001chemical.com]

- 5. This compound [sobekbio.com]

- 6. labsolu.ca [labsolu.ca]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

1,5-Pentanedioic acid monobenzyl ester synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,5-Pentanedioic Acid Monobenzyl Ester

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a valuable bifunctional molecule in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, offers a detailed experimental protocol, and discusses the rationale behind the methodological choices. The primary focus is on the highly efficient ring-opening reaction of glutaric anhydride with benzyl alcohol, a method favored for its selectivity and high yield.

Introduction: The Versatility of a Mono-Protected Dicarboxylic Acid

This compound, also known as monobenzyl glutarate, is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers. Its structure incorporates both a free carboxylic acid and a benzyl-protected carboxylic acid. This differential protection allows for selective chemical transformations at the free acid site without affecting the ester, which can be deprotected at a later stage. The benzyl group is particularly useful as it can be removed under mild hydrogenolysis conditions.

This guide delves into the most reliable and direct method for its preparation, providing both the theoretical underpinnings and a practical, step-by-step protocol for its synthesis in a laboratory setting.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of this compound suggests a straightforward disconnection at the ester linkage. This leads back to glutaric acid (or a derivative) and benzyl alcohol.

Caption: Retrosynthetic approach for this compound.

While direct esterification of glutaric acid with benzyl alcohol is possible, it typically requires a catalyst and careful control of stoichiometry to minimize the formation of the dibenzyl ester, which can be difficult to separate from the desired monoester. A more elegant and selective approach involves the use of glutaric anhydride.

Primary Synthesis Pathway: Nucleophilic Ring-Opening of Glutaric Anhydride

The reaction of glutaric anhydride with benzyl alcohol is the most common and efficient route for the synthesis of this compound.[1][2] This pathway is highly selective, as the reaction inherently produces only the monoester.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the benzyl alcohol attacks one of the electrophilic carbonyl carbons of the glutaric anhydride.[2] This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the opening of the anhydride ring to yield the final product.

Caption: Mechanism of glutaric anhydride ring-opening by benzyl alcohol.

Advantages of the Anhydride Pathway

-

High Selectivity: The reaction produces almost exclusively the monoester, as the ring-opening is the primary reaction pathway. This simplifies purification significantly.

-

Stoichiometric Control: The reaction can be run with a 1:1 stoichiometry of reactants, although a slight excess of one reactant can be used to drive the reaction to completion.

-

Mild Conditions: The reaction can often be performed at moderate temperatures and without the need for strong acid catalysts, which could promote side reactions.

Alternative Synthesis Strategies

-

Catalysis with Ion-Exchange Resins: Strongly acidic ion-exchange resins can catalyze the selective monoesterification of dicarboxylic acids.[3][4] The selectivity is attributed to the differential solubility and reaction rates of the diacid versus the monoester on the resin surface.[3][4]

-

Alumina-Mediated Esterification: Alumina can be used as a solid support to selectively adsorb one carboxyl group of a dicarboxylic acid, leaving the other free to react with an esterifying agent like diazomethane or dimethyl sulfate.[5][6]

-

LiCl-Driven Synthesis: For long-chain dicarboxylic acids, a method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been developed to achieve high monoester selectivity.[7] The LiCl is thought to shield one of the carboxylic acid groups.[7]

These alternative methods, while effective, often require more specialized reagents or catalysts compared to the straightforward reaction of glutaric anhydride and benzyl alcohol.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from glutaric anhydride and benzyl alcohol.

5.1. Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Glutaric Anhydride | 114.10 | 5.71 g | 50 |

| Benzyl Alcohol | 108.14 | 5.41 g (5.2 mL) | 50 |

| Toluene | - | 50 mL | - |

| Sodium Bicarbonate (sat. aq.) | - | 100 mL | - |

| Hydrochloric Acid (2M aq.) | - | ~50 mL | - |

| Ethyl Acetate | - | 150 mL | - |

| Brine (sat. aq. NaCl) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

5.2. Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glutaric anhydride (5.71 g, 50 mmol), benzyl alcohol (5.2 mL, 50 mmol), and toluene (50 mL).

-

Heating: Heat the reaction mixture to reflux (approximately 110-112 °C) and maintain reflux for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted glutaric acid (formed from hydrolysis of the anhydride).

-

Acidification and Product Extraction: The aqueous layers from the previous step are combined and acidified to a pH of approximately 2 with 2M hydrochloric acid. The product, this compound, will precipitate or form an oil. Extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

5.3. Purification and Characterization

The crude product is often obtained as a white solid or a pale oil. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

The identity and purity of the final product, this compound (CAS No: 54322-10-0), can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[8][9]

Conclusion

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of glutaric anhydride with benzyl alcohol. This method is highly selective, procedurally straightforward, and provides high yields of the desired mono-protected dicarboxylic acid. This technical guide has detailed the underlying chemical principles, provided a robust experimental protocol, and contextualized this pathway among other selective monoesterification techniques, offering researchers a comprehensive resource for the preparation of this valuable synthetic intermediate.

References

- 1. Question 3 Reactions of carboxylic acid and its derivatives (10 marks) .. [askfilo.com]

- 2. nbinno.com [nbinno.com]

- 3. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [sobekbio.com]

- 9. calpaclab.com [calpaclab.com]

A Technical Guide to Glutaric Acid Monobenzyl Ester: Structure, Synthesis, and Applications in Drug Development

Abstract: Glutaric acid monobenzyl ester is a bifunctional molecule of significant interest in the fields of medicinal chemistry, materials science, and drug development. Possessing both a free carboxylic acid and a benzyl-protected ester, it serves as a versatile linker and spacer molecule. This guide provides an in-depth analysis of its molecular structure, details a robust synthesis and purification protocol, outlines methods for its characterization, and explores its critical applications, particularly in the design of prodrugs and advanced drug delivery systems. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this valuable chemical entity.

Molecular Structure and Physicochemical Properties

Glutaric acid monobenzyl ester, systematically named 5-(benzyloxy)-5-oxopentanoic acid , is the product of a mono-esterification reaction between glutaric acid and benzyl alcohol.[1] The core structure consists of a five-carbon aliphatic chain derived from glutaric acid, terminated at one end by a carboxylic acid group and at the other by an ester linked to a benzyl group.[1] This dual functionality is the cornerstone of its utility, enabling covalent attachment to other molecules via the carboxyl group while the benzyl ester serves as a stable protecting group, which can be removed under specific hydrogenolysis conditions.

The structural formula is C₆H₅CH₂OOC(CH₂)₃COOH.[1]

Caption: Molecular structure of glutaric acid monobenzyl ester.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 5-(benzyloxy)-5-oxopentanoic acid |

| Appearance | Typically a colorless oil or low-melting solid |

| Parent Acid | Glutaric Acid (Pentanedioic acid)[2][3] |

| Parent Alcohol | Benzyl Alcohol[1] |

Synthesis and Purification

The synthesis of glutaric acid monobenzyl ester is most efficiently achieved by reacting glutaric anhydride with benzyl alcohol. This approach offers superior selectivity for the mono-ester product compared to the direct esterification of glutaric acid, as the symmetrical anhydride exposes both carbonyls equally to nucleophilic attack, and the reaction is typically halted after the first esterification event opens the ring. Using a 1:1 stoichiometry is crucial for maximizing the yield of the desired mono-ester and minimizing the formation of the dibenzyl glutarate diester.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 5-Hydroxypentanoate

Introduction: The Significance of Benzyl 5-Hydroxypentanoate in Drug Discovery

Benzyl 5-hydroxypentanoate is a pivotal chemical intermediate, particularly distinguished for its role in the synthesis of complex pharmaceutical agents. Its bifunctional nature, possessing both a hydroxyl group and a benzyl-protected carboxylic acid, renders it a versatile building block in multi-step synthetic pathways. Of particular note is its application as a precursor to P2-P1'-linked macrocyclic human renin inhibitors, a class of compounds that have been investigated for the treatment of hypertension and other cardiovascular disorders.[1][2] The strategic placement of its functional groups allows for sequential chemical modifications, making it an invaluable tool for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of benzyl 5-hydroxypentanoate, offering field-proven insights and robust protocols for researchers in the pharmaceutical and chemical sciences.

Strategic Synthesis of Benzyl 5-Hydroxypentanoate: A Comparative Analysis

The synthesis of benzyl 5-hydroxypentanoate can be approached through several strategic routes, each with its own set of advantages and disadvantages. The choice of a particular method will often depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This section provides a comparative analysis of the most common synthetic methodologies.

Comparative Overview of Synthetic Routes

| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Advantages | Disadvantages |

| Williamson-like Esterification | Sodium 5-hydroxypentanoate, Benzyl bromide | Tetrabutylammonium bromide | 76%[3] | Good yield, avoids strongly acidic or basic conditions. | Requires preparation of the carboxylate salt. |

| Ring-Opening of δ-Valerolactone | δ-Valerolactone, Benzyl alcohol | Boric acid (B(OH)₃) or other organocatalysts | 85-95%[4] | High yield, atom-economical. | Can be prone to polymerization if not controlled.[5] |

| Fischer Esterification | 5-Hydroxypentanoic acid, Benzyl alcohol | Strong acid (e.g., H₂SO₄, TsOH) | 60-80%[6] | Readily available starting materials. | Reversible reaction requiring water removal; potential for side reactions.[7] |

Experimental Protocols: From Synthesis to Purification

This section provides detailed, step-by-step methodologies for the synthesis and purification of benzyl 5-hydroxypentanoate. The protocols are designed to be self-validating, with explanations for key experimental choices.

Method 1: Williamson-like Esterification

This method offers a reliable and high-yielding route to benzyl 5-hydroxypentanoate under relatively mild conditions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, is crucial for facilitating the reaction between the carboxylate salt and the alkyl halide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend sodium 5-hydroxypentanoate (1.0 eq) in acetone.

-

Addition of Reagents: To the suspension, add benzyl bromide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.05 eq).[3]

-

Reaction Execution: Heat the reaction mixture to 45 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1N aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, and brine.[3] This washing sequence is critical to remove any remaining starting materials and catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by medium-pressure liquid chromatography (MPLC) using a hexane/ethyl acetate gradient to afford pure benzyl 5-hydroxypentanoate.[3]

Method 2: Ring-Opening of δ-Valerolactone

This approach is highly efficient and atom-economical. The reaction is typically catalyzed by a mild Lewis acid, such as boric acid, which activates the lactone towards nucleophilic attack by benzyl alcohol.

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add δ-valerolactone (1.0 eq) and anhydrous benzyl alcohol (1.2 eq).

-

Catalyst Addition: Add boric acid (0.1 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the disappearance of the lactone by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine to remove the boric acid catalyst.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Method 3: Fischer Esterification

A classic method for ester synthesis, Fischer esterification is a viable option, though it requires careful control to drive the equilibrium towards the product and to minimize side reactions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-hydroxypentanoic acid (1.0 eq) in a mixture of benzyl alcohol (3.0 eq) and toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq).[4]

-

Reaction Execution: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove toluene and excess benzyl alcohol.

-

Purification: Purify the crude product by column chromatography on silica gel.[4]

Comprehensive Characterization of Benzyl 5-Hydroxypentanoate

Thorough characterization is essential to confirm the identity and purity of the synthesized benzyl 5-hydroxypentanoate. This section details the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.38-7.26 | m | 5H | Aromatic protons (C₆H₅) |

| 5.12 | s | 2H | Benzylic protons (O-CH₂-Ph) |

| 3.64 | t, J = 6.3 Hz | 2H | Methylene protons adjacent to hydroxyl (CH₂-OH) |

| 2.41 | t, J = 7.2 Hz | 2H | Methylene protons adjacent to carbonyl (CH₂-C=O) |

| 1.80-1.71 | m | 2H | Methylene protons (CH₂-CH₂-OH) |

| 1.64-1.54 | m | 2H | Methylene protons (CH₂-CH₂-C=O) |

¹³C NMR (Predicted): The carbon NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | Carbonyl carbon (C=O) |

| ~136.0 | Aromatic quaternary carbon (C-CH₂) |

| ~128.5 | Aromatic methine carbons (CH) |

| ~128.2 | Aromatic methine carbons (CH) |

| ~128.0 | Aromatic methine carbons (CH) |

| ~66.2 | Benzylic carbon (O-CH₂) |

| ~62.3 | Methylene carbon adjacent to hydroxyl (CH₂-OH) |

| ~33.8 | Methylene carbon adjacent to carbonyl (CH₂-C=O) |

| ~32.0 | Methylene carbon (CH₂-CH₂-OH) |

| ~21.6 | Methylene carbon (CH₂-CH₂-C=O) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1730 cm⁻¹ corresponds to the ester carbonyl group.

-

C-O Stretch: A band in the region of 1250-1150 cm⁻¹ is indicative of the C-O single bond of the ester.

-

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

-

Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ correspond to the C-H bonds of the pentanoate chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 208, corresponding to the molecular weight of benzyl 5-hydroxypentanoate (C₁₂H₁₆O₃).[8]

-

Key Fragment Ions: Common fragmentation pathways for benzyl esters include cleavage of the benzylic C-O bond and McLafferty rearrangement. Expected key fragments include:

-

m/z = 91: Tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl groups.

-

m/z = 108: Benzyl alcohol radical cation ([C₇H₈O]⁺·).

-

m/z = 119: Fragment corresponding to the loss of the benzyl group.

-

Loss of water (H₂O) from the molecular ion, leading to a peak at m/z = 190.

-

Application in the Synthesis of Macrocyclic Renin Inhibitors

Benzyl 5-hydroxypentanoate is a key starting material for the synthesis of P2-P1'-linked macrocyclic human renin inhibitors.[9] The synthesis typically involves several steps, including the modification of the hydroxyl group and subsequent coupling reactions to form the macrocyclic structure.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of benzyl 5-hydroxypentanoate. By offering a comparative analysis of synthetic routes, detailed experimental protocols, and in-depth characterization data, this document serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The strategic importance of benzyl 5-hydroxypentanoate as a precursor to potent renin inhibitors underscores the necessity of robust and well-characterized synthetic methods. The information presented herein is intended to empower scientists to confidently synthesize and utilize this key intermediate in their research endeavors.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. usbio.net [usbio.net]

- 3. Synthesis routes of Benzyl 5-hydroxypentanoate [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Design and synthesis of P2-P1'-linked macrocyclic human renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of monobenzyl glutarate

An In-depth Technical Guide to the Physicochemical Properties of Monobenzyl Glutarate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of monobenzyl glutarate, a molecule of significant interest in drug development and chemical synthesis. The following sections detail its structural attributes, thermodynamic properties, and solubility characteristics, offering both established data and the experimental protocols necessary for their verification. The insights provided herein are grounded in established scientific principles to ensure accuracy and reproducibility for researchers and drug development professionals.

Molecular Structure and Identity

Monobenzyl glutarate, with the CAS Number 3127-99-7, is a mono-ester derivative of glutaric acid. Structurally, it consists of a five-carbon dicarboxylic acid backbone (glutaric acid) where one of the two carboxylic acid groups is esterified with a benzyl group. This asymmetric structure is fundamental to its chemical behavior, imparting both hydrophilic (the free carboxylic acid) and lipophilic (the benzyl ester) characteristics.

Key Identifiers:

-

IUPAC Name: 5-(benzyloxy)-5-oxopentanoic acid

-

Molecular Formula: C12H14O4

-

Molecular Weight: 222.24 g/mol

-

Canonical SMILES: C1=CC=C(C=C1)COC(=O)CCCC(=O)O

The presence of a terminal carboxylic acid and a benzyl ester group dictates its reactivity, solubility, and potential for hydrogen bonding, which are critical considerations in formulation and drug design.

Thermodynamic and Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.

| Property | Value | Source |

| Physical Form | White to off-white crystalline powder | |

| Melting Point | 58-60 °C | |

| Boiling Point | 367.6 ± 17.0 °C at 760 mmHg | |

| Density | 1.212 ± 0.06 g/cm³ (Predicted) |

These properties indicate that monobenzyl glutarate is a stable solid at room temperature, which simplifies its handling and storage. The relatively low melting point suggests that it can be processed using melt-based formulation techniques if required.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The dual hydrophilic-lipophilic nature of monobenzyl glutarate results in a nuanced solubility profile.

-

Aqueous Solubility: The free carboxylic acid group allows for ionization, granting some degree of aqueous solubility, particularly at pH values above its pKa. However, the molecule is generally described as poorly soluble in water.

-

Organic Solubility: It exhibits good solubility in a range of organic solvents, including methanol, ethanol, and dimethyl sulfoxide (DMSO).

Experimental Workflow: Kinetic Solubility Assay

A standard method to assess the aqueous solubility is the kinetic solubility assay, which measures the solubility of a compound from a DMSO stock solution.

Caption: Workflow for Kinetic Solubility Determination.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of the acidity of the carboxylic acid group in monobenzyl glutarate. This parameter is crucial as it governs the charge state of the molecule at different physiological pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The predicted pKa for the carboxylic acid group is approximately 4.75 ± 0.10.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of monobenzyl glutarate in a co-solvent system (e.g., water/methanol) to ensure complete dissolution.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and quality control of monobenzyl glutarate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the aliphatic protons of the glutarate backbone.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the two carbonyl carbons (ester and carboxylic acid), the aromatic carbons, the benzylic carbon, and the aliphatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a strong C=O stretch for the carboxylic acid and ester groups, and C-O stretching bands.

Synthesis and Purification

A common laboratory-scale synthesis of monobenzyl glutarate involves the reaction of glutaric anhydride with benzyl alcohol.

Caption: Synthetic and Purification Workflow.

Protocol: Synthesis of Monobenzyl Glutarate

-

Reaction Setup: In a round-bottom flask, dissolve glutaric anhydride and an equimolar amount of benzyl alcohol in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and perform an aqueous workup. This typically involves extraction with a basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, followed by acidification to re-protonate and precipitate the product.

-

Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system like ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Safety and Handling

Monobenzyl glutarate should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

A Technical Guide to the Spectral Analysis of 1,5-Pentanedioic Acid Monobenzyl Ester

Introduction

1,5-Pentanedioic acid monobenzyl ester, also known as benzyl glutarate, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a terminal carboxylic acid, a benzyl ester, and a flexible pentanedioic acid backbone, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and structural integrity throughout the research and development process. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and draws upon comparative data from analogous structures to provide a robust analytical framework.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key functional groups that give rise to its characteristic spectral features are the aromatic ring of the benzyl group, the ester carbonyl, the carboxylic acid, and the aliphatic chain.

Caption: Chemical Structure of this compound.

This guide will systematically deconstruct the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, providing a detailed interpretation of the key signals and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. The predicted data is based on established chemical shift ranges for similar functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.35 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

| ~5.12 | Singlet | 2H | Benzyl CH₂ (-O-CH₂-Ph) |

| ~2.45 | Triplet | 2H | α-CH₂ to Ester |

| ~2.38 | Triplet | 2H | α-CH₂ to Carboxylic Acid |

| ~1.95 | Quintet | 2H | β-CH₂ |

Expert Interpretation:

-

Carboxylic Acid Proton ( ~11.0 - 12.0 ppm): A highly deshielded, broad singlet is expected for the carboxylic acid proton due to hydrogen bonding and the acidic nature of the proton. Its broadness is a key characteristic.

-

Aromatic Protons (~7.35 ppm): The five protons of the phenyl ring will appear as a complex multiplet in the aromatic region. Their chemical shift is influenced by the electron-withdrawing effect of the attached ester group.

-

Benzyl CH₂ Protons (~5.12 ppm): A sharp singlet is predicted for the two benzylic protons. The singlet nature arises from the absence of adjacent protons to couple with. The proximity to the electronegative oxygen and the aromatic ring results in a downfield shift.[4]

-

Aliphatic Chain Protons (~1.95 - 2.45 ppm): The three methylene groups of the pentanedioic acid chain will exhibit distinct signals. The two methylene groups adjacent to the carbonyls (α-protons) are deshielded and will appear as triplets due to coupling with the central methylene group. The central methylene group (β-protons) will appear as a quintet, being coupled to the four α-protons. A slight difference in the chemical shifts of the two α-methylene groups is expected due to the different electronic environments of the ester and carboxylic acid.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | Carboxylic Acid Carbonyl (C=O) |

| ~173 | Ester Carbonyl (C=O) |

| ~136 | Aromatic C (quaternary) |

| ~128.5 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~66 | Benzyl CH₂ |

| ~33.5 | α-CH₂ to Carboxylic Acid |

| ~33.0 | α-CH₂ to Ester |

| ~20 | β-CH₂ |

Expert Interpretation:

-

Carbonyl Carbons (~173 and ~179 ppm): Two distinct signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl is typically more deshielded than the ester carbonyl.

-

Aromatic Carbons (~128.0 - 136 ppm): The benzene ring will show four signals: one for the quaternary carbon attached to the benzylic group and three for the protonated aromatic carbons.

-

Benzyl CH₂ Carbon (~66 ppm): The carbon of the benzylic methylene group appears in the region typical for carbons attached to an oxygen atom.

-

Aliphatic Chain Carbons (~20 - 33.5 ppm): The three methylene carbons of the pentanedioic acid chain will have distinct chemical shifts. The carbons alpha to the carbonyl groups will be more deshielded than the central beta carbon.

References

Monobenzyl ester of glutaric acid solubility

An In-depth Technical Guide to the Solubility of Monobenzyl Glutarate

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences its behavior in both biological and manufacturing contexts. Monobenzyl glutarate, a mono-ester of glutaric acid, serves as a key structural motif in medicinal chemistry, often employed as a linker in prodrug design or as a starting material in complex syntheses.[1][2] Understanding its solubility is paramount for designing robust formulation strategies, ensuring bioavailability, and optimizing reaction conditions. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of monobenzyl glutarate, aimed at researchers, chemists, and drug development professionals. We will explore its physicochemical properties, the factors governing its solubility, detailed protocols for its experimental determination, and the analytical techniques required for its quantification.

Introduction: The Significance of Solubility in Drug Development

In pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone of developability. For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. The solubility of monobenzyl glutarate is of particular interest due to its amphiphilic nature, possessing both a hydrophilic carboxylic acid group and a lipophilic benzyl ester moiety. This dual character makes its solubility behavior complex and highly dependent on the surrounding chemical environment. A thorough characterization of its solubility profile is a critical first step in formulation development, preventing costly late-stage failures and ensuring the development of a stable, effective, and safe drug product.[3]

Physicochemical Profile of Monobenzyl Glutarate

The solubility of a compound is intrinsically linked to its molecular structure.[3] Monobenzyl glutarate possesses a free carboxylic acid group, which can be ionized, and an aromatic benzyl ester group. This structure dictates its interactions with various solvents.

-

Polarity and Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents like water and alcohols.

-

Lipophilicity: The benzyl group and the aliphatic carbon chain contribute to its non-polar character, suggesting solubility in organic solvents.[3]

The balance between these opposing characteristics determines its overall solubility profile.

Table 1: Physicochemical Properties of Monobenzyl Glutarate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₄ | - |

| Molecular Weight | 222.24 g/mol | - |

| IUPAC Name | 5-(benzyloxy)-5-oxopentanoic acid | - |

| Structure | See Figure 1 | - |

| LogP (Octanol/Water) | Predicted: ~1.5 - 2.0 | ChemDraw/ACD Labs (Typical Prediction) |

| pKa | Predicted: ~4.5 - 5.0 | Similar to Glutaric Acid Monoesters |

| Physical Form | Typically a solid at room temperature | Inferred from similar compounds |

Figure 1: Molecular Structure and Polarity of Monobenzyl Glutarate

This diagram highlights the distinct polar and non-polar regions of the monobenzyl glutarate molecule, which govern its solubility behavior.

Caption: Molecular structure highlighting the key functional groups.

Theoretical Framework: Factors Governing Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[4] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. For monobenzyl glutarate, several factors can be manipulated to alter its solubility.

Effect of pH

The presence of the carboxylic acid group makes the solubility of monobenzyl glutarate highly pH-dependent.

-

In Acidic Solution (pH < pKa): The carboxylic acid group remains protonated (-COOH). The molecule is neutral and less polar, resulting in low aqueous solubility.

-

In Basic Solution (pH > pKa): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in aqueous media.

This behavior is crucial for designing oral dosage forms that must dissolve in the varying pH environments of the gastrointestinal tract.

Solvent Selection

-

Polar Protic Solvents (e.g., Water, Ethanol): Limited solubility in pure water is expected due to the large non-polar benzyl group. Solubility should increase in alcohols, which can interact with both the polar and non-polar parts of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is generally expected in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Diethyl Ether): The benzyl group and alkyl chain suggest some solubility in these solvents, though the polar carboxylic acid will limit it.[5]

Temperature

For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, this relationship must be determined experimentally for each solute-solvent system, as exceptions exist.

Experimental Determination of Solubility

Accurate solubility data is obtained through well-defined experimental protocols. The two most common methods are the determination of thermodynamic and kinetic solubility.[6]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Workflow: Shake-Flask Method

Caption: Standard workflow for thermodynamic solubility determination.

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an amount of monobenzyl glutarate to a glass vial sufficient to exceed its estimated solubility (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials tightly. Place them in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant. Crucially, do not disturb the solid material.

-

Filtration/Centrifugation: Immediately filter the sample through a low-binding filter (e.g., 0.22 µm PVDF or PTFE) or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any microscopic particles.

-

Dilution: Accurately dilute the clarified sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method against a standard curve of known concentrations.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery.[6] It measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. This value is often lower than the thermodynamic solubility but provides a rapid assessment of solubility challenges.

Analytical Quantification

A robust and validated analytical method is essential for accurately measuring the concentration of the dissolved compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (RP-HPLC-UV) is the most common technique for quantifying small molecules like monobenzyl glutarate.[7]

Typical HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-